molecular formula C13H10F3N3O2 B4107960 2-nitro-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)aniline

2-nitro-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)aniline

Cat. No.: B4107960
M. Wt: 297.23 g/mol
InChI Key: OPLGQFFDPNSIOD-UHFFFAOYSA-N
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Description

2-nitro-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)aniline is an organic compound that features a nitro group, a pyridinylmethyl group, and a trifluoromethyl group attached to an aniline core. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the aniline ring.

    Substitution: Attachment of the pyridinylmethyl group to the nitrogen atom of the aniline.

    Trifluoromethylation: Introduction of the trifluoromethyl group to the aromatic ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

    Reduction: Formation of 2-amino-N-(2-pyridinylmethyl)-4-(trifluoromethyl)aniline.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-nitro-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)aniline may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its unique structure.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, influencing molecular pathways. The nitro group, pyridinylmethyl group, and trifluoromethyl group could each contribute to the compound’s overall activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-nitroaniline: Lacks the pyridinylmethyl and trifluoromethyl groups.

    4-(trifluoromethyl)aniline: Lacks the nitro and pyridinylmethyl groups.

    N-(2-pyridinylmethyl)aniline: Lacks the nitro and trifluoromethyl groups.

Uniqueness

2-nitro-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties compared to its simpler analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

2-nitro-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c14-13(15,16)9-4-5-11(12(7-9)19(20)21)18-8-10-3-1-2-6-17-10/h1-7,18H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLGQFFDPNSIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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